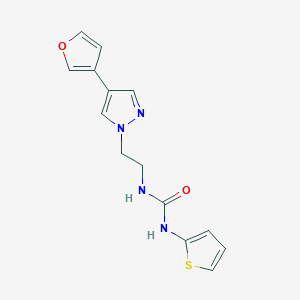

![molecular formula C7H11IO2 B2679692 [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol CAS No. 2170372-21-9](/img/structure/B2679692.png)

[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

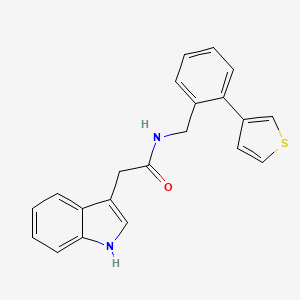

“[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol” is a chemical compound with the molecular formula C7H11IO2 . It is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C7H11IO2 . The InChI code for this compound is 1S/C7H11IO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5H2.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, and toxicity information can be found on various chemical databases .Applications De Recherche Scientifique

Chemical Synthesis and Rearrangements

A study by Krow et al. (2004) explored the stereoselective synthesis of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, which are structurally similar to the compound . These compounds included a variety of substituents and underwent rearrangements of iodides to alcohols using Selectfluor, and alcohols to fluorides using Deoxo-Fluor. This study highlights the potential use of similar compounds in complex chemical synthesis processes (Krow et al., 2004).

Interaction with Nucleophiles

Research by Nasakin et al. (1994) investigated the interaction of hexacyanocyclopropane with nucleophiles, leading to the formation of various adducts. Although not directly involving the specified compound, this study provides insights into the reactivity of structurally related cyclopropane derivatives in nucleophilic addition reactions (Nasakin et al., 1994).

Synthesis of Azabicyclo[2.1.1]hexanes

Stevens and Kimpe (1996) synthesized 2-azabicyclo[2.1.1]hexanes, which have a skeleton related to the compound of interest. These syntheses involved the imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization, demonstrating another application in synthetic chemistry (Stevens & Kimpe, 1996).

Photochemical Studies

The photochemistry of 1-phenyl-4,4,5-trimethyl-3-oxabicyclo[3.1.0]hexan-2-one was investigated by Noort and Cerfontain (1979). They studied the formation of different products under various conditions, providing insight into the photochemical behavior of bicyclic ketones, which could be relevant for understanding the photochemistry of the compound (Noort & Cerfontain, 1979).

Catalysis and Synthesis

Anjibabu et al. (2013) described the heteropoly acid-catalyzed synthesis of 3-oxabicyclo[3.3.1]non-7-ene derivatives through a 3,5-oxonium-ene reaction. This study showcases the potential of using similar bicyclic structures in catalytic synthesis, offering another possible application area for the specified compound (Anjibabu et al., 2013).

Propriétés

IUPAC Name |

[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAPXLRGEUCTTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(OC2)CI)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

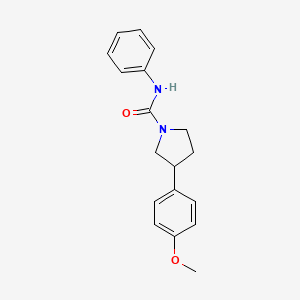

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2679609.png)

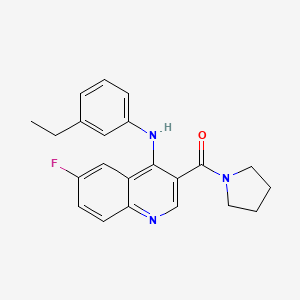

![3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2679611.png)

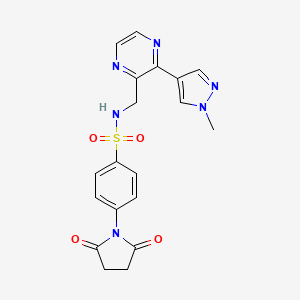

![N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B2679620.png)

![(2-Methyl-5-phenylpyrazol-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2679626.png)

![1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2679627.png)

![Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2679630.png)

![1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole](/img/structure/B2679632.png)